N-Fmoc-tris(hydroxymethyl)aminomethane
Description
N-Fmoc-tris(hydroxymethyl)aminomethane (CAS: 873783-24-5) is a derivative of tris(hydroxymethyl)aminomethane (TRIS), a widely used biochemical buffer. The Fmoc (9-fluorenylmethoxycarbonyl) group is introduced to protect the primary amine of TRIS, enabling its use in solid-phase peptide synthesis (SPPS) . This modification enhances compatibility with Fmoc-based chemistry, allowing selective deprotection under mild basic conditions (e.g., piperidine) while retaining the hydroxymethyl groups for solubility and reactivity .
Properties
Molecular Formula |
C19H21NO5 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C19H21NO5/c21-10-19(11-22,12-23)20-18(24)25-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,21-23H,9-12H2,(H,20,24) |
InChI Key |
HUCDVXNSFWFZAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-tris(hydroxymethyl)aminomethane typically involves the reaction of Tris with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
Tris+Fmoc chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-tris(hydroxymethyl)aminomethane undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.
Oxidation and Reduction: The hydroxymethyl groups can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form methylene groups.
Esterification and Amidation: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters, and with amines to form amides.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like dicyclohexylcarbodiimide (DCC).
Major Products
Fmoc Deprotection: Tris(hydroxymethyl)aminomethane.
Oxidation: Tris(hydroxymethyl)aminomethane derivatives with aldehyde or carboxylic acid groups.
Reduction: Tris(hydroxymethyl)aminomethane derivatives with methylene groups.
Esterification and Amidation: Corresponding esters and amides of Tris derivatives
Scientific Research Applications
N-Fmoc-tris(hydroxymethyl)aminomethane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the synthesis of peptide-based biomolecules and in the study of protein-protein interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and in the formulation of biochemical reagents
Mechanism of Action
The primary mechanism of action of N-Fmoc-tris(hydroxymethyl)aminomethane involves the protection of amino groups during chemical synthesis. The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis. This selective protection and deprotection mechanism is crucial for the stepwise construction of peptides and proteins .
Comparison with Similar Compounds
Research Findings and Challenges
- Enzyme Interactions: TRIS can act as an unexpected substrate for flavin-containing monooxygenases (e.g., NiFMO), highlighting the need for caution in enzymatic assays .
- Synthetic Challenges : N-Fmoc-TRIS synthesis requires precise control to avoid side reactions, unlike simpler TRIS derivatives .
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